molecular formula C21H22ClFN2O5S B11329738 Methyl 2-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 2-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11329738
M. Wt: 468.9 g/mol
InChI Key: LCOAYRPCHFQLIU-UHFFFAOYSA-N
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Description

Methyl 2-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This can be achieved through the reaction of piperidine with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonylation: The next step is the introduction of the methanesulfonyl group. This is typically done using methanesulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated piperidine derivative with methyl 2-aminobenzoate. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine or sulfide derivatives.

    Substitution: Nitrated, brominated, or sulfonated aromatic compounds.

Scientific Research Applications

Methyl 2-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of methyl 2-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Comparison

Compared to similar compounds, methyl 2-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is unique due to the presence of both a piperidine ring and a methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22ClFN2O5S

Molecular Weight

468.9 g/mol

IUPAC Name

methyl 2-[[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H22ClFN2O5S/c1-30-21(27)15-5-2-3-8-19(15)24-20(26)14-9-11-25(12-10-14)31(28,29)13-16-17(22)6-4-7-18(16)23/h2-8,14H,9-13H2,1H3,(H,24,26)

InChI Key

LCOAYRPCHFQLIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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